molecular formula C8H12O3 B3013044 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid CAS No. 2092786-25-7

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid

Cat. No.: B3013044
CAS No.: 2092786-25-7
M. Wt: 156.181
InChI Key: MMEMKVLGQSPSEN-UHFFFAOYSA-N
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Description

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid is a unique organic compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid typically involves the cyclization of intermediate compounds. One common method starts with [3-(hydroxymethyl)oxetan-3-yl]acetonitrile, which reacts with hydrogen bromide to form an intermediate product. This intermediate is then cyclized using zinc to produce 5-oxaspiro[2.4]heptan-6-one, which can be further modified to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzymatic activity or receptor binding, leading to various biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[2.4]heptan-6-one: An intermediate in the synthesis of 2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid.

    Spirocyclic compounds: Other spirocyclic compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5-oxaspiro[2.4]heptan-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)3-6-4-8(1-2-8)5-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMKVLGQSPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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